molecular formula C10H7F2NO B12956183 1-(difluoromethyl)quinolin-2(1H)-one CAS No. 2341-26-6

1-(difluoromethyl)quinolin-2(1H)-one

Cat. No.: B12956183
CAS No.: 2341-26-6
M. Wt: 195.16 g/mol
InChI Key: ROLKVUHBNUYBSL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)quinolin-2(1H)-one (CAS 2341-26-6) is an N-difluoromethylated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of the difluoromethyl (CF2H) group onto the nitrogen atom of the quinolin-2(1H)-one scaffold imparts unique physicochemical properties. The CF2H group is a well-established bioisostere for hydroxyl, thiol, and amine groups, capable of acting as a hydrogen bond donor to enhance binding affinity and target specificity . This characteristic, combined with the ability of the CF2H group to modulate lipophilicity and metabolic stability, makes it a valuable tool for optimizing the pharmacokinetic profiles of lead compounds . The quinolin-2(1H)-one core structure is a privileged scaffold in pharmaceuticals, found in compounds with a wide range of biological activities . The synthesis of N-difluoromethylated heterocycles, such as this compound, represents an active area of methodological research. Recent advances have demonstrated transition metal-free routes using reagents like ethyl bromodifluoroacetate, which proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation . This compound is intended for research applications only, including use as a building block in the synthesis of novel bioactive molecules, as a intermediate in the development of fluorinated chemical probes, and for investigating structure-activity relationships in drug discovery projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2341-26-6

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

1-(difluoromethyl)quinolin-2-one

InChI

InChI=1S/C10H7F2NO/c11-10(12)13-8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H

InChI Key

ROLKVUHBNUYBSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2C(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Difluoromethyl Quinolin 2 1h One and Analogs

N-Difluoromethylation Strategies

The direct attachment of a difluoromethyl group to the nitrogen atom of the quinolin-2(1H)-one core is a primary strategy for synthesizing the target compound. This approach relies on the development of effective difluoromethylating reagents and optimized reaction conditions to achieve high efficiency and selectivity.

Development and Application of Difluoromethylation Reagents

A variety of reagents have been developed for the purpose of introducing the -CF2H group onto nitrogen heterocycles. These reagents can be broadly categorized as difluorocarbene precursors or sources of other difluoromethyl species.

Historically, difluorocarbene (:CF2) has been a key intermediate for N-difluoromethylation, generated from precursors like chlorodifluoromethane (Freon 22). chemrxiv.org However, due to the gaseous and ozone-depleting nature of such freons, alternative and more practical difluorocarbene precursors have been sought. chemrxiv.orgsci-hub.se These include sodium chlorodifluoroacetate (ClCF2COONa), which requires high temperatures for activation, and various silicon-based reagents like (bromodifluoromethyl)trimethylsilane (TMSCF2Br). chemrxiv.orgsci-hub.se TMSCF2Br, in particular, has gained traction due to its versatility and ease of activation for generating difluorocarbene. sci-hub.seacs.org

More recent innovations have focused on reagents that are more stable, accessible, and safer to handle. Ethyl bromodifluoroacetate (BrCF2COOEt) has emerged as a readily available fluorine source for the transition-metal-free N-difluoromethylation of pyridones and quinolones. researchgate.netrsc.org The reaction mechanism involves an initial N-alkylation, followed by in-situ hydrolysis and decarboxylation to yield the N-CF2H product. rsc.org Similarly, bromo(difluoro)acetic acid has been introduced as a low-cost and commercially available reagent for the scalable difluoromethylation of N-heterocycles under mild, room-temperature conditions. nih.govchemrxiv.org

Another class of reagents generates difluoromethyl radicals. Zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, is an easily prepared, air-stable powder that serves as an excellent precursor for the CF2H radical, enabling the direct difluoromethylation of various heteroarenes. nih.gov

Table 1: Key Difluoromethylation Reagents for N-Heterocycles

Reagent Name Chemical Formula/Structure Precursor Type Notes
Ethyl bromodifluoroacetate BrCF2COOEt Difluoromethyl Transition-metal-free; involves N-alkylation and decarboxylation. rsc.org
(Bromodifluoromethyl)trimethylsilane TMSCF2Br Difluorocarbene Versatile and easily activated. sci-hub.seacs.org
Bromo(difluoro)acetic acid BrCF2COOH Difluoromethyl Low-cost, scalable, and used in metal-free conditions. nih.govchemrxiv.org
Zinc difluoromethanesulfinate Zn(SO2CF2H)2 Difluoromethyl Radical Air-stable, solid reagent for direct difluoromethylation. nih.gov
Chlorodifluoromethane HCFC-22 Difluorocarbene Gaseous, ozone-depleting, and less practical for lab synthesis. chemrxiv.org

Catalytic Systems and Reaction Conditions

The choice of catalytic system and reaction conditions is crucial for the success of N-difluoromethylation, influencing yield, selectivity, and substrate compatibility. A significant trend in this area is the move towards milder and more sustainable methods.

Metal-Free Conditions: Many modern N-difluoromethylation protocols operate without transition metals. For instance, the use of bromo(difluoro)acetic acid proceeds effectively with a simple base like potassium carbonate (K2CO3) at room temperature. nih.govchemrxiv.org Similarly, the N-difluoromethylation of quinolones using ethyl bromodifluoroacetate is a novel transition-metal-free method. rsc.org The chemoselective N- or O-difluoromethylation of quinolinones using TMSCF2Br can be controlled by adjusting the base, solvent, and temperature, highlighting the power of reaction parameter optimization over catalytic systems. sci-hub.seacs.org

Base-Mediated Reactions: The strength and type of base are critical variables. In the reaction with TMSCF2Br, the choice of base can direct the reaction towards either N- or O-difluoromethylation of the ambident quinolone nucleophile. acs.org

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. While direct N-difluoromethylation of quinolinones via photocatalysis is still developing, related systems show significant promise. For example, visible-light-induced methods have been used for the C3-difluoromethylation of related heterocycles like quinoxalin-2(1H)-ones, using organic dyes such as Rose Bengal as the photocatalyst and oxygen from the air as the oxidant. researchgate.net These approaches often involve the generation of difluoromethyl radicals under mild conditions. researchgate.netresearchgate.net

Acid-Catalyzed and Oxidant-Promoted Reactions: While less common for direct N-difluoromethylation, additives can play a key role. In the radical difluoromethylation using DFMS, an oxidant like tert-butyl hydroperoxide (tBuOOH) is used to generate the CF2H radical. nih.gov In some cases, the addition of trifluoroacetic acid (TFA) was found to improve the reaction rate and conversion for select nitrogen heteroarenes. nih.gov

Table 2: Comparison of Reaction Conditions for N-Difluoromethylation

Reagent System Conditions Key Features
Bromo(difluoro)acetic acid Metal-Free, Base-Mediated K2CO3, Room Temperature Scalable, high chemoselectivity. nih.govchemrxiv.org
Ethyl bromodifluoroacetate Metal-Free Base, Heat Two-step, one-pot process. rsc.org
TMSCF2Br Metal-Free, Base-Mediated Variable Base/Solvent/Temp Chemoselectivity between N- and O-alkylation. sci-hub.seacs.org
Zn(SO2CF2H)2 (DFMS) Oxidant-Promoted tBuOOH, CH2Cl2/H2O Radical-based, direct C-H and N-H difluoromethylation. nih.gov

Substrate Scope and Electronic/Steric Effects in N-Difluoromethylation of Quinolones

The efficiency of N-difluoromethylation is highly dependent on the structure of the quinolone substrate. Both electronic and steric factors can significantly influence the reaction's outcome.

Electronic Effects: The nucleophilicity of the nitrogen atom in the quinolone ring is a key determinant for successful N-difluoromethylation. nih.govchemrxiv.org Electron-donating groups on the quinolone ring generally enhance the nitrogen's nucleophilicity, facilitating the reaction. Conversely, strong electron-withdrawing groups can diminish reactivity. A study using ethyl bromodifluoroacetate demonstrated that the electronic properties of substituents on the aromatic ring influence the reaction outcome. rsc.org

Steric Effects: Steric hindrance around the nitrogen atom can impede the approach of the difluoromethylating reagent. nih.govchemrxiv.org Bulky substituents at positions adjacent to the nitrogen (e.g., C8) may lower the reaction yield or require more forcing conditions. The broad applicability of reagents like DFMS and bromo(difluoro)acetic acid has been demonstrated across a wide range of heterocycles, but steric limitations are a consistent consideration. chemrxiv.orgnih.gov

Quinolin-2(1H)-one Ring System Construction

An alternative to direct N-difluoromethylation is to construct the quinolin-2(1H)-one ring system with the N-difluoromethyl group already incorporated or installed during the ring-forming process. This requires versatile methods for building the core heterocyclic scaffold.

Catalytic Annulation and Cyclization Approaches

Catalytic methods for forming the quinolinone ring often provide high efficiency and atom economy. These strategies include various forms of cyclization reactions.

Electrophilic and Radical-Initiated Cyclization: One major route involves the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com These reactions can proceed through different mechanisms, including electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization, to afford dihydroquinolin-2(1H)-ones, which can then be oxidized to the desired quinolin-2(1H)-one. mdpi.com For example, copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with various partners can produce the core structure. mdpi.com

Photochemical Cyclization: The use of visible light has also been applied to ring construction. Photoredox-catalyzed cyclization of isocyanoarenes with N-(alkyl-2-yn-1-yl)pyridine-2(1H)-ones under blue LED irradiation is one such example, demonstrating a modern approach to related heterocyclic systems. mdpi.com

Transition-Metal-Catalyzed Annulation: Palladium and silver catalysts are frequently employed in quinolinone synthesis. A Pd(II)-catalyzed method synthesizes quinolin-2(1H)-ones from quinoline (B57606) N-oxides under mild conditions. rsc.org Another approach uses silver(I) nitrate to catalyze the cyclization of o-alkynylisocyanobenzenes, providing rapid access to 3-substituted quinolin-2(1H)-one scaffolds. nih.gov

Multicomponent Reaction Protocols for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are valuable for rapidly building molecular diversity.

The Biginelli condensation, a classic MCR, has been adapted for the synthesis of complex molecules containing the 2-oxo-1,2-dihydroquinoline moiety. researchgate.net For instance, the cyclocondensation of 2-chloro-1,2-dihydroquinoline-3-carbaldehydes, 1,3-dicarbonyl compounds, and urea can generate these elaborate structures in a one-pot process. researchgate.net While not directly forming 1-(difluoromethyl)quinolin-2(1H)-one, these protocols show the power of MCRs in assembling the core quinolinone scaffold, onto which an N-difluoromethyl group could potentially be introduced. Other MCRs, such as those involving an alkyne, an amine, and an aldehyde with a zinc(II) triflate catalyst, have been used to create 2,3-disubstituted quinolines, highlighting the versatility of this approach in building the fundamental ring system. nih.gov

Regioselective Synthesis and Functionalization of the Quinoline Nucleus

Access to functionalized quinolines is of great importance for developing novel therapeutic agents and materials. nih.gov Transition metal-catalyzed C-H activation has emerged as one of the most attractive and powerful strategies for the regioselective functionalization of the quinoline core, offering an atom- and step-economical approach. nih.gov

Various methods have been developed to achieve site-selective functionalization at nearly all positions of the quinoline ring. nih.gov The C2 and C8 positions are often targeted through the use of quinoline N-oxides, where the N-oxide acts as a directing group to guide the catalyst to the desired C-H bond. researchgate.net However, significant progress has also been made in targeting other, more electronically challenging "distal" positions such as C3, C4, and C8. nih.gov

For the quinolin-2(1H)-one scaffold specifically, palladium-catalyzed C-H functionalization has been successfully employed. For instance, 3-bromoquinolin-2(1H)-ones can be coupled with various azoles in a reaction catalyzed by a bimetallic Pd(OAc)₂/CuI system. nih.gov This provides a direct method for introducing heteroaryl groups at the C3 position. nih.gov

The introduction of fluorinated groups is a key objective. A notable strategy for direct difluoromethylation has been demonstrated on the related quinoxalin-2-one core structure. nih.gov This method uses a visible-light-driven redox-catalyzed reaction with an S-(difluoromethyl)sulfonium salt as the difluoromethyl radical source, achieving regioselective addition at the C3 position. nih.gov This approach highlights a potential pathway for the direct C-H difluoromethylation of the quinolin-2(1H)-one nucleus to produce various analogs. nih.gov

Table 1: Examples of Regioselective Functionalization of Quinoline and Related Nuclei

Catalyst/Reagent Substrate Position Functionalized Functional Group Added Reference
[IrCl(cod)]₂/dtbpy Quinoline C3 Boryl (-Bpin) nih.gov
Pd(OAc)₂/CuI 3-Bromoquinolin-2(1H)-one C3 Heteroaryl nih.gov
[RhCp*Cl₂]₂ / AgSbF₆ Quinoline N-oxide C8 Alkyl, Alkynyl nih.gov
Visible Light / Photocatalyst Quinoxalin-2-one C3 Difluoromethyl (-CF₂H) nih.gov

Integrated Synthetic Routes Towards this compound Analogs

Integrated synthetic routes, such as one-pot or tandem reactions, provide an efficient means to construct complex molecules like quinolin-2(1H)-one analogs from simple precursors. These strategies are highly valued for their ability to reduce the number of synthetic steps, minimize waste, and facilitate the rapid generation of compound libraries.

A direct and highly relevant method for the synthesis of the target compound involves the N-difluoromethylation of the pre-formed quinolin-2-one nucleus. A novel, transition-metal-free method utilizes ethyl bromodifluoroacetate as the difluoromethylating agent. rsc.org The reaction proceeds via an initial N-alkylation, followed by an in situ hydrolysis and decarboxylation sequence to yield the N-CF₂H product. rsc.org Another approach employs the industrial reagent chlorodifluoromethane (Freon-22) for the N-difluoromethylation of 2-pyridones and quinolinones. nuph.edu.ua

Beyond direct N-functionalization, numerous one-pot methods have been developed to construct the core quinolin-2(1H)-one ring system with various substituents. These methods often involve cascade or tandem reactions that form multiple bonds in a single operation.

Key Integrated Strategies Include:

Tandem Oxa-Michael–Aldol Sequence: Cinnamide derivatives can be converted into a variety of quinolin-2(1H)-one derivatives in a one-pot reaction promoted by a simple base like NaOH. researchgate.net

Palladium-Catalyzed Cascade Reactions: A number of powerful cascade reactions have been developed using palladium catalysis. These include:

The Heck reaction followed by intramolecular C-H amidation to prepare 4-aryl-2-quinolones. nih.gov

A tandem sequence of Buchwald-Hartwig amination and Knoevenagel condensation to synthesize 3-aryl-2-quinolones from o-halo-substituted benzaldehydes and primary amides. nih.gov

One-Pot Aza-Michael/Henry/Elimination Cascade: Quinoline-2-carboxylate derivatives can be synthesized in a one-pot process starting from 2-aminobenzaldehydes and β-nitroacrylates, involving a sequence of four distinct reactions. mdpi.com These carboxylates serve as versatile intermediates for further derivatization. mdpi.com

These integrated routes allow for the efficient assembly of the quinolin-2-one scaffold, which can then be subjected to N-difluoromethylation or other functionalization reactions to produce a diverse range of analogs.

Table 2: Selected Integrated Synthetic Routes to Quinolin-2(1H)-one Analogs

Method Key Reagents/Catalyst Starting Materials Product Type Reference
N-Difluoromethylation Ethyl bromodifluoroacetate Quinolin-2(1H)-one This compound rsc.org
Tandem Oxa-Michael–Aldol NaOH Cinnamide derivatives Substituted Quinolin-2(1H)-ones researchgate.net
Pd-Catalyzed Cascade Pd(II) Acrylamides, Aryl Iodides 4-Aryl-2-quinolones nih.gov
Aza-Michael/Henry Cascade BEMP (Solid base) 2-Aminobenzaldehydes, β-Nitroacrylates Quinoline-2-carboxylates mdpi.com

Mechanistic Investigations of Formation and Transformation Pathways

Elucidation of Reaction Mechanisms in N-Difluoromethylation Processes

The introduction of a difluoromethyl (-CF2H) group onto the nitrogen atom of the quinolin-2(1H)-one ring is a critical transformation. The mechanism of this N-difluoromethylation can proceed through various pathways, often involving highly reactive intermediates.

A prevalent pathway for the difluoromethylation of N-heterocycles involves radical intermediates. rsc.orgresearchgate.net The generation of the difluoromethyl radical (•CF2H) is a key initiating step in these processes. acs.org Various reagents have been developed to serve as sources for this radical. For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, has been identified as a mild and effective reagent for generating the •CF2H radical for the difluoromethylation of nitrogen-containing heteroarenes. acs.org The characterization of these transient radical species is often accomplished through indirect methods such as radical trapping experiments. For example, the use of radical inhibitors or traps like 1,1-diphenylethylene (B42955) can provide evidence for a radical-based mechanism. bohrium.com Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique used to directly observe and characterize radical intermediates, providing insight into the structure-function relationship of the catalytic system. acs.org In some photocatalytic systems, the generation of the •CF2H radical relies on photogenerated holes, which facilitate the oxidation of the difluoromethyl source. acs.org The nature of the difluoromethyl radical itself is noteworthy; it is generally considered a nucleophilic radical, which influences its reactivity and the types of substrates it can effectively functionalize. nih.gov

Single Electron Transfer (SET) is a fundamental process that underpins many catalytic difluoromethylation reactions. numberanalytics.comnumberanalytics.com In a typical SET mechanism, a single electron is transferred from a donor to an acceptor, creating radical ions that initiate the subsequent reaction steps. numberanalytics.comnumberanalytics.com This process is central to photoredox catalysis, where a photocatalyst, upon excitation by visible light, can act as either a single-electron donor or acceptor to initiate the radical formation. acs.org

In the context of N-difluoromethylation, a catalyst can facilitate a redox pathway. For instance, in copper-mediated reactions, a Cu(I) species might undergo a single electron transfer to generate a Cu(II) species and an aryl radical from a diazonium salt precursor. rsc.org This aryl radical can then react with the difluoromethyl group. rsc.org Similarly, nickel catalysis is effective due to its ability to access multiple stable open-shell electronic configurations (e.g., Ni(I), Ni(III)), allowing it to participate in both two-electron oxidative additions and single-electron processes. rsc.org These redox cycles, whether induced by transition metals or light, are crucial for the efficient generation of the necessary radical intermediates under mild conditions, avoiding the need for harsh reagents. nih.govacs.org

Mechanistic Pathways of Quinolin-2(1H)-one Ring Formation

The quinolin-2(1H)-one core is a common scaffold in many biologically active molecules. researchgate.netmdpi.com Its synthesis can be achieved through various strategies, often involving intramolecular cyclization reactions.

Cascade reactions, where multiple bonds are formed in a single synthetic operation, provide an efficient route to complex molecules like quinolin-2(1H)-ones. rsc.org One such approach involves the palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with hydroxylamine (B1172632) to construct tricyclic quinolin-2(1H)-one scaffolds. rsc.org Another strategy is the Ugi four-component reaction followed by a Knoevenagel condensation. This sequence, using an aminophenylketone, an aldehyde, cyanoacetic acid, and an isocyanide, rapidly builds the quinolin-2(1H)-one framework. nih.gov Similarly, a sequential Ugi/Corey–Chaykovsky epoxidation reaction has been developed for the divergent synthesis of polysubstituted quinolin-2(1H)-ones. rsc.org Triflic anhydride (B1165640) has also been shown to promote a facile and efficient intramolecular cyclization of N-aryl cinnamides to yield polysubstituted quinolin-2(1H)-ones under mild conditions. organic-chemistry.org These cascade processes are valued for their atom economy and ability to quickly generate molecular complexity from simple starting materials.

Table 1: Examples of Cascade Reactions for Quinolin-2(1H)-one Synthesis

Reaction TypeKey ReactantsCatalyst/PromoterKey Mechanistic StepsReference
Palladium-Catalyzed Cascade1,7-enynes, hydroxylaminePalladium catalystRadical cyclization, C–H amination rsc.org
Ugi/Knoevenagel CondensationAminophenylketone, aldehyde, cyanoacetic acid, isocyanideNone (sequential)Four-component Ugi reaction, intramolecular Knoevenagel condensation nih.gov
Intramolecular CyclizationN-aryl cinnamidesTriflic anhydrideElectrophilic cyclization organic-chemistry.org
Ugi/Corey–Chaykovsky Epoxidation2-acylanilines, aldehydes, sulfonium (B1226848) bromides, isocyanidesDBUUgi reaction, intramolecular Corey–Chaykovsky epoxidation rsc.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool to investigate reaction mechanisms that are difficult to probe experimentally. acs.org Such models can predict the structures and energies of intermediates and transition states, offering a deeper understanding of the reaction pathway. For example, in the scandium-catalyzed synthesis of 4-acyl-2-quinolones from N-(2-alkynylphenyl)-α-ketoamides, mechanistic studies supported by computational modeling point to the formation of an oxetene intermediate followed by an electrocyclic ring-opening. organic-chemistry.org In the development of QSAR models for quinoline (B57606) derivatives, computational approaches are used to understand how different substituents on the quinoline core affect biological activity, which is directly related to the molecule's interactions and, by extension, its formation mechanism. nih.gov These theoretical calculations can corroborate experimental findings and guide the design of more efficient synthetic routes.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the connectivity and chemical environment of atoms. For 1-(difluoromethyl)quinolin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the quinolinone ring and a highly characteristic signal for the difluoromethyl group.

The protons on the bicyclic quinolinone core typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic system. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on their position on the ring and their proximity to the nitrogen and carbonyl functionalities.

The most diagnostic signal is that of the single proton on the difluoromethyl (N-CHF₂) group. This proton is directly coupled to two equivalent fluorine atoms, resulting in its signal being split into a triplet due to scalar coupling (²JH-F). Based on data from analogous N-difluoromethyl compounds, this triplet is expected to have a large coupling constant, typically in the range of 55-60 Hz.

Table 1: Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
Aromatic CH~ 7.0 – 8.5m (multiplet)-
N-CHF₂~ 7.1t (triplet)²JH-F ≈ 59

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. The spectrum of this compound will feature signals corresponding to the carbonyl carbon, the aromatic carbons, and the difluoromethyl carbon.

The carbonyl carbon (C=O) of the amide is expected to be the most downfield signal, typically appearing around 160 ppm. The carbons of the aromatic rings will resonate in the approximate range of 115-140 ppm. A key feature of the ¹³C NMR spectrum is the signal for the difluoromethyl carbon (N-C HF₂). Due to coupling with the two attached fluorine atoms (¹JC-F), this signal appears as a triplet with a large coupling constant. The chemical shift for this carbon in similar structures is often observed in the range of 110-120 ppm.

Table 2: Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)
C=O~ 160s (singlet)-
Aromatic C~ 115 – 140s (singlet)-
N-CHF₂~ 113t (triplet)¹JC-F ≈ 257

Fluorine-19 NMR (¹⁹F NMR) is an indispensable tool for the direct detection and confirmation of fluorine-containing functional groups. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides clean, unambiguous signals.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet due to coupling with the single adjacent proton (²JF-H). The magnitude of this coupling constant will be identical to the ²JH-F value observed in the ¹H NMR spectrum. In related N-difluoromethyl heterocyclic compounds, this signal typically appears as a doublet with a chemical shift of approximately -90 to -99 ppm and a coupling constant around 56-60 Hz.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z value of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₇F₂NO), HRMS would be used to verify its composition by comparing the experimentally measured mass to the theoretically calculated exact mass. The close agreement between the found and calculated values provides definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass [M+H]⁺Found Mass
Protonated MoleculeC₁₀H₈F₂NO⁺196.0574-

X-ray Single Crystal Diffraction for Solid-State Molecular Structure Determination

X-ray Single Crystal Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

A review of published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Should such a study be performed, it would provide conclusive evidence of the molecule's solid-state conformation and packing in the crystal lattice.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups within a molecule. nih.gov These methods are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com While no specific experimental FT-IR or FT-Raman spectra for this compound are publicly available, the expected characteristic vibrational frequencies can be predicted based on the known absorptions of its constituent functional groups: the quinolinone core and the difluoromethyl substituent.

The quinolinone ring system possesses several characteristic vibrational modes. The carbonyl (C=O) stretching vibration of the lactam ring is typically a strong and prominent band in the FT-IR spectrum, expected to appear in the region of 1650-1680 cm⁻¹. The C=C stretching vibrations of the aromatic quinoline (B57606) ring would produce a series of bands between 1450 cm⁻¹ and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring are anticipated to be observed in the 3000-3100 cm⁻¹ region.

The difluoromethyl (-CHF₂) group introduces unique vibrational signatures. The C-H stretching vibration of the difluoromethyl group is expected to be found in the range of 2950-3050 cm⁻¹. The most characteristic vibrations for this group are the C-F stretching modes, which are typically strong and appear in the region of 1000-1100 cm⁻¹. The presence of two fluorine atoms will likely result in distinct symmetric and asymmetric stretching bands.

A detailed assignment of the expected vibrational modes for this compound is presented in the table below. These assignments are based on established group frequency correlations and data from similar quinoline derivatives. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
C-H Stretching Aromatic 3000 - 3100
C-H Stretching Difluoromethyl 2950 - 3050
C=O Stretching Lactam 1650 - 1680
C=C Stretching Aromatic 1450 - 1600
C-N Stretching Lactam 1250 - 1350
C-F Stretching Difluoromethyl 1000 - 1100

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated elemental composition based on the compound's molecular formula to verify its purity and confirm its identity.

For this compound, with the molecular formula C₁₀H₇F₂NO, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The verification of the empirical formula through elemental analysis is a standard procedure in the characterization of newly synthesized compounds.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 10 120.10 61.54
Hydrogen H 1.01 7 7.07 3.62
Fluorine F 19.00 2 38.00 19.48
Nitrogen N 14.01 1 14.01 7.18
Oxygen O 16.00 1 16.00 8.19

| Total | | | | 195.18 | 100.00 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 1-(difluoromethyl)quinolin-2(1H)-one, DFT calculations, particularly using functionals like B3LYP, are employed to predict a variety of molecular characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy structure. The quinolinone core is largely planar, but the introduction of the difluoromethyl group at the N1 position introduces conformational flexibility.

Conformational analysis of the difluoromethyl group is crucial. This involves rotating the CHF₂ group around the N1-C bond to identify the most stable rotamers. These studies show that fluorine substitution significantly impacts molecular conformation, often influenced by the polarity of the medium. The analysis for similar fluorinated alkanes reveals a strong preference for specific conformations, such as the gauche arrangement, which can be magnified upon chain extension. While specific optimized parameters for this compound are dependent on the computational level of theory, typical C-F bond lengths are around 1.35 Å and C-H bond lengths are approximately 1.09 Å. The geometry of the quinolinone ring itself is influenced by the electron-withdrawing nature of the difluoromethyl group.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table is illustrative, as specific published data for this exact molecule is not available. Values are based on general parameters from similar structures.

ParameterValue (Å)ParameterValue (°)
C2=O~1.23C2-N1-C9~120.5
N1-C(CHF₂)~1.47C3-C4-C4a~120.1
C-F~1.35H-C-F~108.0
C-H (CHF₂)~1.09F-C-F~107.5

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For quinolinone derivatives, the HOMO is typically delocalized over the quinoline (B57606) ring system, particularly the carbocyclic part, while the LUMO is often localized on the pyridinone ring, including the C=O group. In this compound, the HOMO is expected to be distributed across the fused rings, and the LUMO would likely be centered on the lactam moiety. The electron-withdrawing difluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to a non-substituted or alkyl-substituted quinolinone. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table is illustrative, as specific published data for this exact molecule is not available. Values are based on calculations of similar quinolinone structures.

OrbitalEnergy (eV)Property
HOMO~ -6.5Electron Donating Capacity
LUMO~ -1.8Electron Accepting Capacity
HOMO-LUMO Gap (ΔE)~ 4.7Chemical Reactivity/Stability

Reactivity Descriptors and Electrophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and the global electrophilicity index (ω).

Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The presence of the electron-withdrawing difluoromethyl group would be expected to increase the electrophilicity of the quinolinone system.

These descriptors are valuable for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or rocking of bonds. These calculations are crucial for interpreting experimental spectra.

For this compound, key predicted vibrational frequencies would include:

C=O stretching: A strong band typically found in the 1650-1690 cm⁻¹ region.

C-F stretching: Strong absorptions expected in the 1000-1100 cm⁻¹ range.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretching: Both aromatic (above 3000 cm⁻¹) and from the difluoromethyl group (around 2900-3000 cm⁻¹).

Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations.

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, molecular modeling techniques are used to study how molecules interact with larger biological systems.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, docking studies would involve placing the molecule into the active site of a relevant protein target. Quinolinone scaffolds are known to interact with various enzymes and receptors. The docking simulation calculates a score, often in kcal/mol, which estimates the binding free energy. The analysis also reveals key intermolecular interactions, such as:

Hydrogen bonds: The carbonyl oxygen (C2=O) is a likely hydrogen bond acceptor.

Hydrophobic interactions: The aromatic quinoline ring can interact with nonpolar residues in the protein's binding pocket.

Halogen bonds: The fluorine atoms of the difluoromethyl group may participate in halogen bonding or other dipole-dipole interactions.

These predictions can guide the synthesis of more potent and selective analogs by suggesting modifications to enhance binding affinity.

Molecular Dynamics (MD) Simulations for Dynamic Molecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound are not extensively detailed in the reviewed literature, the application of MD simulations to quinoline and quinolinone derivatives is a well-established method for exploring their dynamic behavior and interaction with biological targets. nih.gov MD simulations provide critical insights into the stability of ligand-protein complexes, conformational changes, and the nature of binding interactions over time.

For instance, MD simulations performed on other quinoline derivatives have been used to assess their potential as enzyme inhibitors by analyzing the stability of the ligand-receptor complexes. nih.gov These simulations often track metrics such as Root Mean Square Deviation (RMSD) to evaluate the conformational stability of the complex and Root Mean Square Fluctuation (RMSF) to identify the flexibility of specific residues within the binding pocket. Such studies have demonstrated that quinoline-based compounds can form stable complexes with their target proteins, often mediated by a network of hydrogen bonds and hydrophobic interactions. nih.gov

In the context of this compound, MD simulations could be employed to:

Assess the stability of its binding within a target protein's active site.

Elucidate the dynamic role of the difluoromethyl group in molecular recognition and binding.

Calculate binding free energies to predict binding affinity.

Given the known ability of the difluoromethyl group to participate in hydrogen bonding, MD simulations would be particularly valuable for understanding the dynamic nature and strength of these interactions in a solvated, physiological environment.

Pharmacophore Modeling for Identification of Key Molecular Interaction Features

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com For the quinolin-2(1H)-one scaffold, pharmacophore models are developed based on a set of known active compounds to derive a hypothesis about the key interaction points. researchgate.net These models typically include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). dovepress.commdpi.com

Analysis of pharmacophore models for various quinoline and quinolone derivatives suggests that the quinolin-2(1H)-one core of the title compound contains key features for molecular recognition. nih.govnih.gov The carbonyl oxygen at the C2 position is a prominent hydrogen bond acceptor. The quinoline ring system itself provides a significant hydrophobic and aromatic surface for engaging in van der Waals and π-stacking interactions. nih.gov

The introduction of the difluoromethyl group at the N1 position adds a unique and crucial feature: a potential hydrogen bond donor. beilstein-journals.orgnih.gov This allows for additional interactions that are not present in N-alkyl or N-aryl substituted quinolinones, potentially enhancing binding affinity and specificity.

Pharmacophoric FeatureStructural Origin in this compoundPotential Interaction TypeReference
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen at C2-positionAccepts hydrogen bonds from donor groups in a receptor site. nih.govnih.gov
Aromatic Ring (RA) / Hydrophobic (H)Fused benzene (B151609) and pyridine (B92270) rings of the quinoline coreParticipates in π-π stacking and hydrophobic interactions. dovepress.comnih.gov
Hydrogen Bond Donor (HBD)C-H of the N-difluoromethyl group (N-CHF₂)Donates a hydrogen bond to an acceptor group in a receptor site. beilstein-journals.orgnih.gov

Analysis of Intermolecular Interactions

The intermolecular forces governed by the structure of this compound are critical in determining its solid-state properties, such as crystal packing, and its interactions in a biological milieu.

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a fascinating functional group in medicinal chemistry, increasingly recognized for its ability to act as a hydrogen bond donor. nih.gov This capability arises from the strong polarization of the C-H bond due to the presence of two highly electronegative fluorine atoms. beilstein-journals.org While weaker than conventional hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, the CF₂H group is a significantly better donor than a standard methyl group. beilstein-journals.orgnih.gov

Experimental and computational studies have confirmed that the CF₂H group can form C-F₂H···O and C-F₂H···N hydrogen bonds, which play important roles in influencing intermolecular interactions and conformational preferences. nih.govacs.org It is often considered a bioisostere of a hydroxyl group, mimicking its hydrogen-bonding potential while offering increased metabolic stability and altered lipophilicity. nih.govnih.gov Quantum mechanical calculations have estimated the binding energy of a CF₂H···O interaction to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org

PropertyDescriptionSignificance for this compoundReference
Hydrogen Bond Donating AbilityThe polarized C-H bond in the CF₂H group can act as a hydrogen bond donor.Enables specific interactions with hydrogen bond acceptors (e.g., carbonyls, nitrogen heterocycles) in its environment. beilstein-journals.orgnih.govchalmers.se
BioisosterismOften serves as a metabolically stable bioisostere for the hydroxyl (-OH) or thiol (-SH) group.Allows for the modulation of molecular properties while retaining key hydrogen bonding interactions. nih.govnih.gov
Interaction StrengthForms hydrogen bonds that are weaker than those from -OH or -NH groups but stronger than typical C-H interactions.Contributes meaningfully to molecular recognition and binding affinity. beilstein-journals.org
Spectroscopic EvidenceIR spectroscopy has revealed the nature of CF₂H hydrogen bonding interactions.Confirms the existence and characteristics of these interactions in the condensed phase. acs.org

Non-Covalent Interactions and Crystal Packing (e.g., π-π stacking, Hirshfeld Surface Analysis)

The crystal packing of quinolinone derivatives is governed by a variety of non-covalent interactions. While the specific crystal structure of this compound is not detailed in the available search results, analysis of closely related quinoline structures provides a clear picture of the expected interactions. tandfonline.comnih.govnih.gov

π-π Stacking: The planar aromatic quinoline core is predisposed to engage in π-π stacking interactions, which are a significant force in the assembly of the crystal lattice. These interactions typically occur between the electron-rich benzene ring and the electron-poorer pyridine ring of adjacent molecules. tandfonline.com

Other Hydrogen Bonds: In addition to the C-F₂H···O interaction, other weak C-H···O hydrogen bonds involving aromatic and methylene (B1212753) protons can contribute to the supramolecular architecture, often forming chains or layers. nih.gov

Interaction TypeDescriptionExpected Importance in Crystal PackingReference
π-π StackingInteraction between the aromatic rings of adjacent quinolinone molecules.A primary contributor to the formation of stacked columnar structures. tandfonline.com
C-H···O Hydrogen BondsInteractions between aromatic C-H donors and the C2-carbonyl oxygen acceptor.Likely to form chains or sheets, linking molecules into a 3D network. nih.govmdpi.com
C-H···F Hydrogen BondsInteraction involving the difluoromethyl group's hydrogen as a donor and a fluorine atom as a potential weak acceptor.Contributes to the stability of the crystal lattice. tandfonline.comnih.gov
H···H ContactsGeneral van der Waals interactions between hydrogen atoms.Typically represent the largest percentage of the Hirshfeld surface area. nih.govnih.gov

Applications and Research Directions in Chemical Science

Utilization as Synthetic Intermediates and Privileged Scaffolds in Organic Transformations

The quinolin-2(1H)-one framework is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov As such, derivatives of this structure, including 1-(difluoromethyl)quinolin-2(1H)-one, are crucial synthetic intermediates for generating libraries of diverse and complex molecules.

Organic chemists have developed numerous strategies to synthesize and functionalize the quinolin-2(1H)-one core. These methods range from classical cyclization reactions to modern transition-metal-catalyzed and photochemical transformations. researchgate.netacs.orgorganic-chemistry.orgnih.gov For instance, the intramolecular cyclization of N-aryl cinnamides promoted by reagents like triflic anhydride (B1165640) offers a mild and efficient route to polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Silver-catalyzed reactions of o-alkynylanilines with carbon dioxide provide access to 4-hydroxyquinolin-2(1H)-one derivatives under gentle conditions. acs.org

The N1 position of the quinolin-2(1H)-one is a common site for modification. Alkylation at this position, such as the introduction of the difluoromethyl group, can be achieved under basic conditions, though regioselectivity between N- and O-alkylation can be influenced by substituents on the quinoline (B57606) ring. researchgate.net The difluoromethyl group itself can be introduced using various difluoromethylating reagents, often through radical-based pathways. researchgate.net For the closely related quinoxalin-2(1H)-one scaffold, visible-light-induced difluoromethylation has been successfully demonstrated, highlighting a green and mild approach to installing this crucial functional group. researchgate.netnih.govmdpi.com

Furthermore, the quinolin-2(1H)-one core serves as a platform for further diversification. The C3 and C4 positions are particularly amenable to functionalization through methods like C-H activation, cross-coupling reactions, and radical additions, allowing for the construction of highly elaborate molecular architectures. researchgate.netmdpi.comnih.gov

Exploration of Structure-Activity Relationships (SAR) for Molecular Recognition and Specific Binding

The design and synthesis of analogs based on the quinolin-2(1H)-one scaffold are central to discovering new enzyme inhibitors. The difluoromethyl group is particularly valuable in this context, as fluorine can form key hydrogen bonds and alter electronic properties to enhance binding affinity and selectivity.

A notable area of research is the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as fungicides. researchgate.netnih.gov Researchers have designed and synthesized novel quinolin-2(1H)-one derivatives, exploring how different substituents impact antifungal activity. In one study, a series of thirty-six novel quinolin-2(1H)-one derivatives were synthesized and tested against various plant pathogenic fungi. nih.gov Several compounds exhibited potent activity, with some showing better efficacy than the commercial fungicide pyraziflumid (B610351) against Botrytis cinerea. The half-maximal effective concentration (EC₅₀) values for the most active compounds were in the sub-micromolar range, demonstrating the potential of this scaffold. nih.gov

Another important target is the Heat shock protein 90 (Hsp90), a chaperone protein often implicated in cancer. Inspired by the activity of known Hsp90 inhibitors, scientists have synthesized new series of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov These studies utilize synthetic strategies like palladium-catalyzed C-H functionalization and Liebeskind–Srogl cross-coupling to attach various heterocyclic moieties to the C3 position of the quinolinone core. The resulting compounds were evaluated for their ability to inhibit the growth of cancer cell lines, with several analogs displaying significant antiproliferative effects against breast (MDA-MB-231) and prostate (PC-3) cancer cells. nih.gov

The table below summarizes the inhibitory activities of selected quinolin-2(1H)-one analogs against different enzymes.

Compound SeriesTarget EnzymeKey FindingsReference
Quinolin-2(1H)-one carboxamidesSuccinate Dehydrogenase (SDH)Analogs showed potent antifungal activity, with EC₅₀ values as low as 0.205 µg/mL against Botrytis cinerea. nih.gov
3-(Heteroaryl)quinolin-2(1H)-onesHeat shock protein 90 (Hsp90)Displayed strong cell viability effects against MDA-MB-231 and PC-3 cancer cell lines. nih.gov
Pyrrolo[3,2,1-ij]quinolin-2(1H)-one hybridsFactor Xa and Factor XIaDocking-guided synthesis led to new anticoagulant agents with inhibitory potential. mdpi.com

Understanding how ligands interact with their protein targets at the molecular level is crucial for rational drug design. Molecular docking and other computational techniques are invaluable tools for elucidating these interactions and guiding the synthesis of more potent and selective inhibitors.

For the quinolin-2(1H)-one-based SDHIs, molecular dynamics (MD) simulations have been used to compare the binding modes of novel inhibitors with existing commercial fungicides. nih.gov These studies revealed that potent compounds form strong binding affinities with succinate dehydrogenase, often through key hydrogen bonding and hydrophobic interactions within the active site. The difluoromethyl pyrazole (B372694) carboxamide scaffold, for instance, was found to significantly increase antifungal activity. researchgate.net

Similarly, in the pursuit of new anticancer agents, molecular docking studies have been employed to predict the binding affinity of quinolin-4(1H)-one derivatives to the VEGFR-2 kinase domain, a key target in angiogenesis. fmhr.org These computational analyses help to identify crucial interactions, such as hydrogen bonds with key amino acid residues like Cys919 and Asp1046, which are essential for inhibitory activity.

In the context of developing anticoagulants, docking simulations guided the synthesis of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives as inhibitors of coagulation factors Xa and XIa. mdpi.com These studies help rationalize the structure-activity relationships observed and pave the way for designing next-generation antithrombotic drugs. The binding affinity (ΔG), calculated through programs like SwissDock, provides a quantitative measure of interaction strength, with more negative values indicating more favorable binding. researchgate.net For example, studies on quinoline derivatives as antibacterial agents showed binding affinities against E. coli Gyrase B protein with ΔG values as strong as -8.562 kcal/mol. researchgate.net

Development of Fluorinated Analogs as Chemical Probes for Biological Systems

Fluorinated molecules, particularly those containing a difluoromethyl group, are increasingly used as chemical probes to study biological systems. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form stable C-F bonds, can be harnessed to create probes with enhanced metabolic stability and specific binding properties. evitachem.com Moreover, certain fluorinated quinoline derivatives exhibit intrinsic fluorescence, making them valuable tools for cell imaging. nih.gov

The quinolin-2(1H)-one scaffold itself can be rendered fluorescent through chemical modification. cnrs.fr These fluorescent molecular probes can be used for real-time monitoring of processes like photopolymerization. The fluorescence properties are often sensitive to the local environment's polarity, which allows them to report on changes occurring during the reaction. cnrs.fr

A significant challenge in using small molecules for cell imaging is that the addition of a large fluorophore can alter the molecule's biological activity and distribution. nih.gov An elegant solution is to design molecules where the core pharmacophore is inherently fluorescent. The addition of a small N-dimethyl group to a quinoline moiety, for example, was shown to induce fluorescence in an anticancer aminosteroid (B1218566) derivative, RM-581. nih.gov This allowed the resulting probe, RM-581-Fluo, to be tracked within cancer cells, revealing its accumulation in the endoplasmic reticulum and providing insights into its mechanism of action. nih.gov

The development of high-quality chemical probes requires rigorous characterization to ensure they are potent and selective for their intended target. escholarship.org Fluorinated quinolin-2(1H)-ones like this compound serve as excellent starting points for the development of such well-characterized probes for elucidating protein function in health and disease. evitachem.comescholarship.org

Study of Photochemical Reactivity and Transformations of Quinolin-2(1H)-ones

Photochemical reactions offer powerful and sustainable methods for synthesizing and functionalizing complex molecules, often proceeding under mild and catalyst-free conditions. nih.govresearchgate.net The quinolin-2(1H)-one scaffold and its analogs are known to participate in a variety of photochemical transformations, driven by visible light or UV irradiation.

Visible-light-induced reactions have emerged as a particularly green and efficient synthetic tool. rsc.org For example, a photocatalytic approach for synthesizing quinolin-2(1H)-ones from easily accessible quinoline-N-oxides has been developed, offering a highly atom-economical alternative to conventional methods. rsc.org

The introduction of functional groups at the C3 position of the quinolin-2(1H)-one ring system is a common objective. Photochemical methods have been successfully applied to achieve C3-difluoromethylation of the related quinoxalin-2(1H)-ones. researchgate.netnih.gov One such catalyst-free method utilizes difluoroacetic anhydride and pyridine (B92270) N-oxide under photochemical conditions to generate the desired C3-difluoromethylated products. nih.gov Other approaches use photocatalysts to generate difluoromethyl radicals from sources like S-(difluoromethyl)sulfonium salts, which then add to the quinoxalinone core. mdpi.com These reactions display a broad substrate scope and good functional group tolerance.

Photochemical cycloadditions are another important class of reactions involving the quinoline core. The dearomative [4+2] cycloaddition of quinolines with alkenes can be achieved photochemically, often mediated by a Lewis acid, to produce sterically congested and functionally rich heterocyclic products. nih.gov Mechanistic studies of these reactions have detailed the involvement of triplet excited states and radical intermediates that dictate the regio- and stereochemical outcomes. nih.gov

The table below highlights key photochemical reactions involving the quinolin-2(1H)-one scaffold and its close analogs.

Reaction TypeSubstrateReagents/ConditionsProductReference
C3-DifluoromethylationQuinoxalin-2(1H)-oneDifluoroacetic anhydride, Pyridine N-oxide, lightC3-Difluoromethylated quinoxalin-2(1H)-one nih.gov
C3-DifluoromethylationQuinoxalin-2(1H)-oneS-(difluoromethyl)sulfonium salt, Perylene (photocatalyst), visible lightC3-Difluoromethylated quinoxalin-2(1H)-one mdpi.com
Synthesis from N-OxidesQuinoline-N-oxideVisible light, low catalyst loadingQuinolin-2(1H)-one rsc.org
[4+2] CycloadditionQuinolineAlkene, Lewis acid (BF₃·OEt₂), photosensitizer, lightFused polycyclic heterocycle nih.gov
C3-AlkoxylationQuinoxalin-2(1H)-oneAlcohol, Mes-Acr-Me⁺ClO₄⁻ (photocatalyst), blue LEDC3-Alkoxylated quinoxalin-2(1H)-one researchgate.net

Future Perspectives in Rational Molecular Design and Synthetic Methodologies

The field of chemical science focused on this compound and its analogs is poised for significant advancement. Future research will likely concentrate on two interconnected fronts: the development of more sophisticated and efficient synthetic methodologies and the application of rational design principles to create molecules with precisely tailored biological functions.

The trend towards greener and more atom-economical synthetic methods will continue to drive innovation. rsc.org Advances in photocatalysis, C-H functionalization, and flow chemistry are expected to provide even milder and more selective ways to synthesize and modify the quinolin-2(1H)-one scaffold. mdpi.com For instance, expanding the scope of visible-light-mediated difluoromethylation directly to the N1 position of quinolin-2(1H)-ones would be a significant step forward. Furthermore, the use of heterogeneous catalysts could simplify product purification and catalyst recycling, making these processes more scalable and industrially viable. mdpi.com

In parallel, rational molecular design will become increasingly powerful. The integration of computational chemistry, including molecular docking and machine learning algorithms, with synthetic chemistry will accelerate the discovery of novel enzyme inhibitors and chemical probes. researchgate.netresearchgate.net By building on existing structure-activity relationship (SAR) data, researchers can design new generations of quinolinone derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic properties. nih.gov The ability to predict binding affinities and potential off-target effects before synthesis will save considerable time and resources.

Future work will also likely explore the incorporation of the this compound moiety into more complex molecular architectures, such as bioconjugates and targeted drug delivery systems, to further enhance their therapeutic potential and specificity. The continued exploration of this versatile scaffold promises to yield new tools for chemical biology and lead compounds for drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.